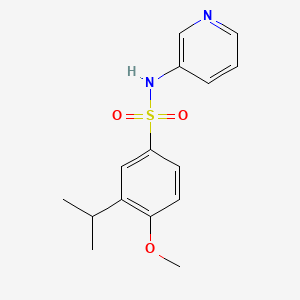![molecular formula C24H20FN5 B5431069 1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5431069.png)
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as FPH-1, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of cancer research. FPH-1 is a small molecule inhibitor that targets the transcription factor HIF-1α, which plays a critical role in the adaptation of cancer cells to hypoxic conditions.
Mecanismo De Acción
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone functions as a HIF-1α inhibitor by binding to the PAS-B domain of HIF-1α, which prevents its dimerization with the HIF-1β subunit and subsequent DNA binding. This leads to the downregulation of HIF-1α target genes, which are involved in angiogenesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, this compound has been shown to inhibit the formation of blood vessels, which is critical for the growth and metastasis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its high specificity for HIF-1α. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of HIF-1α in cancer biology. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with 1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One potential direction is the development of more potent and selective HIF-1α inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other anticancer agents to enhance their efficacy. Additionally, the role of HIF-1α in other disease states, such as cardiovascular disease and neurodegenerative disorders, could be explored using this compound as a tool.
Métodos De Síntesis
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized using a multistep reaction process that involves the condensation of 4-fluorobenzaldehyde, 3-aminobenzophenone, and 2-amino-4-phenylpyrimidine. The resulting product is then treated with hydrazine hydrate to form the hydrazone derivative.
Aplicaciones Científicas De Investigación
1-(3-aminophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied for its potential use as an anticancer agent. Studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-(4-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5/c1-16(19-8-5-9-21(26)14-19)29-30-24-27-22(17-6-3-2-4-7-17)15-23(28-24)18-10-12-20(25)13-11-18/h2-15H,26H2,1H3,(H,27,28,30)/b29-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVFCWZTRFEAQM-MWLSYYOVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3)/C4=CC(=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)

![5-[(1H-benzimidazol-2-ylthio)acetyl]-5-methyldihydro-2(3H)-furanone](/img/structure/B5431014.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5431020.png)
![2-[2-(4-chlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5431035.png)
![N-{2-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)carbonyl]-3-thienyl}acetamide](/img/structure/B5431048.png)
![4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B5431049.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-iodobenzamide](/img/structure/B5431074.png)
![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5431078.png)
![2-{2-chloro-6-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5431079.png)
![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5431083.png)
![4-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5431086.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5431087.png)